molecular formula C23H17NO9 B13962929 Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate CAS No. 37914-17-3

Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate

Katalognummer: B13962929
CAS-Nummer: 37914-17-3
Molekulargewicht: 451.4 g/mol
InChI-Schlüssel: RWAWCSMQAUNWKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pyrido[3,2,1-jk]carbazole core, which is a fused ring system, and the presence of multiple ester groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrido[3,2,1-jk]carbazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Wissenschaftliche Forschungsanwendungen

Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The compound’s structure allows it to bind to certain proteins or enzymes, influencing their activity and downstream effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate is unique due to its specific ester groups and the resulting chemical properties. These features make it particularly useful in applications requiring precise molecular interactions and stability .

Eigenschaften

CAS-Nummer

37914-17-3

Molekularformel

C23H17NO9

Molekulargewicht

451.4 g/mol

IUPAC-Name

tetramethyl 4-oxo-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-2,5(16),6,8,10,12,14-heptaene-2,6,7,8-tetracarboxylate

InChI

InChI=1S/C23H17NO9/c1-30-20(26)12-9-13(25)15-17(22(28)32-3)18(23(29)33-4)16(21(27)31-2)14-10-7-5-6-8-11(10)24(12)19(14)15/h5-9H,1-4H3

InChI-Schlüssel

RWAWCSMQAUNWKT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=O)C2=C3N1C4=CC=CC=C4C3=C(C(=C2C(=O)OC)C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.